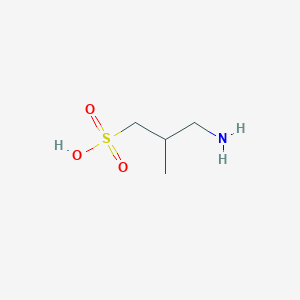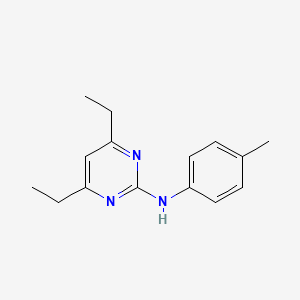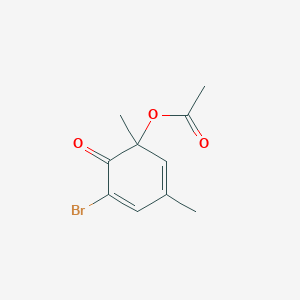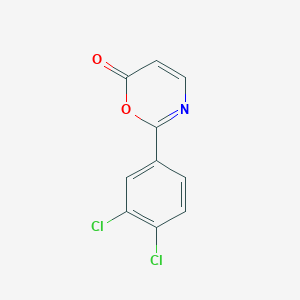
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and reactivity. This compound is a derivative of cyclohexadiene, where one of the hydrogen atoms is replaced by a tert-butyl group, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- can be synthesized through the Birch reduction of related aromatic compounds. This method involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This process avoids over-reduction to the fully saturated ring .
Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation of benzene derivatives. The reaction typically involves the use of a ruthenium (II)-triphenylphosphine catalyst at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to cyclohexane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or alcohols.
Reduction: Produces cyclohexane derivatives.
Substitution: Produces halogenated cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a hydrogen donor in catalytic hydrogenation reactions.
Biology: Studied for its potential role in biological hydrogen transfer processes.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- exerts its effects involves its ability to donate hydrogen atoms. This hydrogen donation is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate species formed during the reaction. The compound’s reactivity is primarily driven by the formation of an aromatic ring, which serves as a driving force for various chemical transformations .
Similar Compounds:
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene with double bonds at different positions.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A similar compound with an additional methyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A hydroxylated derivative of the compound.
Uniqueness: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is unique due to its specific placement of the tert-butyl group, which significantly influences its reactivity and stability. This makes it a valuable intermediate in various chemical processes and industrial applications.
Propiedades
| 94625-86-2 | |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-tert-butylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
DBIGUTNZWJEATL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)


